molecular formula C19H35Cl2NO3 B2571594 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride CAS No. 1211512-44-5

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride

Cat. No.: B2571594
CAS No.: 1211512-44-5
M. Wt: 396.39
InChI Key: FCQDGNJGGMZQPN-UHFFFAOYSA-N
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Description

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride is a synthetic compound that features a unique adamantane structure Adamantane is a diamondoid, which means it has a structure similar to diamond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the ethoxy group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Introduction of the Morpholine Group: The ethoxyadamantane intermediate is then reacted with morpholine under basic conditions to form the morpholinopropanol derivative.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone or aldehyde derivatives can be reduced back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines or nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: New amine or nucleophile-substituted derivatives.

Scientific Research Applications

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the adamantane structure’s known activity in this area.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and rigidity.

    Biological Studies: It can be used to study the interactions of adamantane derivatives with biological systems, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride involves its interaction with specific molecular targets. The adamantane structure is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The morpholine group may also contribute to the compound’s overall activity by enhancing its binding affinity to these targets.

Comparison with Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 1-Adamantanemethanol
  • 1-Adamantanamine

Comparison: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride is unique due to the presence of both the adamantane and morpholine groups. This combination provides a distinct set of properties, such as enhanced binding affinity and potential therapeutic effects, compared to other adamantane derivatives that lack the morpholine group.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3.2ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,21H,1-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQDGNJGGMZQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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